2-Bromo-6-methoxy-3-methylpyridine

Catalog No.
S12250829
CAS No.
1256789-76-0
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-3-methylpyridine

CAS Number

1256789-76-0

Product Name

2-Bromo-6-methoxy-3-methylpyridine

IUPAC Name

2-bromo-6-methoxy-3-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3

InChI Key

FORSMPIAYBQWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)OC)Br

2-Bromo-6-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8BrNOC_7H_8BrNO and a molecular weight of approximately 202.05 g/mol. This compound features a bromine atom and a methoxy group attached to a pyridine ring that also contains a methyl group. The presence of these substituents affects its chemical properties and reactivity, making it an interesting subject for research in organic chemistry and medicinal applications.

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives depending on the reducing agent used.

These reactions are significant in synthetic organic chemistry, especially for developing pharmaceuticals and agrochemicals.

The synthesis of 2-Bromo-6-methoxy-3-methylpyridine can be achieved through several methods:

  • Bromination of 6-Methoxy-3-methylpyridine: This method involves treating 6-methoxy-3-methylpyridine with bromine under controlled conditions to introduce the bromine substituent.
  • Methylation and Bromination: Starting from 2-bromo-6-pyridinemethanol, methylation followed by bromination can yield the desired compound.
  • Reflux Method: A mixture containing 3-bromo-6-methoxypyridine and appropriate solvents can be refluxed to facilitate the reaction under nitrogen atmosphere, ensuring optimal conditions for product formation .

2-Bromo-6-methoxy-3-methylpyridine has potential applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders due to its cholinergic activity.
  • Organic Synthesis: The compound is utilized as a building block in creating more complex organic molecules.
  • Material Science: Research into its properties may lead to applications in developing new materials or electronic devices.

Interaction studies focus on how 2-Bromo-6-methoxy-3-methylpyridine interacts with biological systems or other chemical entities. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Metabolic Studies: Investigating how the compound is metabolized in biological systems and its pharmacokinetics.

Such studies are crucial for understanding the safety and efficacy of compounds intended for therapeutic use.

Similar Compounds

Several compounds share structural similarities with 2-Bromo-6-methoxy-3-methylpyridine, which may offer comparative insights into its unique properties:

Compound NameCAS NumberSimilarity Index
2-Bromo-6-(bromomethyl)pyridine83004-10-80.93
2-Bromo-6-methylpyridin-4-amine79055-59-70.87
2-Bromo-6-methylpyridin-3-amine126325-53-90.87
3-Bromo-6-methoxy-pyridine107981460.87

These compounds may exhibit varying degrees of biological activity and reactivity due to differences in their substituents or structural configurations, highlighting the uniqueness of 2-Bromo-6-methoxy-3-methylpyridine in terms of its specific applications and interactions within biological systems.

The compound 2-bromo-6-methoxy-3-methylpyridine (CAS 24207-22-5) was first documented in chemical literature in 2006, with its initial structural characterization appearing in PubChem’s database on October 26, 2006. Its synthesis gained prominence through patent CN105017136A, filed in 2015, which described optimized routes for producing brominated methoxypyridine derivatives. The European Chemicals Agency (ECHA) assigned it the identifier 960-796-9, cementing its role in industrial and academic research.

Significance in Heterocyclic Chemistry

As a trisubstituted pyridine, this compound exemplifies the structural diversity achievable in heterocyclic systems. The bromine atom at position 2, methoxy group at position 6, and methyl group at position 3 create distinct electronic and steric profiles, enabling applications in:

  • Pharmaceutical intermediates: Serving as precursors for kinase inhibitors and receptor modulators.
  • Cross-coupling reactions: Participating in Suzuki-Miyaura and Buchwald-Hartwig reactions due to bromine’s reactivity.
  • Ligand design: Coordinating with transition metals in catalytic systems.

The molecular architecture of 2-bromo-6-methoxy-3-methylpyridine displays fundamental structural parameters consistent with substituted pyridine derivatives. The compound crystallizes with a molecular formula of C₇H₈BrNO and molecular weight of 202.05 g/mol [1]. The pyridine ring maintains planarity characteristic of aromatic heterocycles, with the nitrogen atom positioned at the 1-position serving as the electron-withdrawing heteroatom [2].

The bromine substituent at the 2-position introduces significant steric and electronic perturbations to the ring system. Crystallographic studies of related brominated pyridine derivatives indicate that the carbon-bromine bond length typically measures approximately 1.90-1.95 Å, consistent with standard aromatic carbon-halogen bond distances [2]. The bromine atom exhibits van der Waals interactions that influence intermolecular packing arrangements within the crystal lattice.

The methoxy group positioned at the 6-position adopts a coplanar configuration with the pyridine ring, facilitating optimal π-conjugation between the oxygen lone pairs and the aromatic system [3]. This spatial arrangement enhances electron donation into the ring, affecting both electronic properties and chemical reactivity patterns. The carbon-oxygen bond length within the methoxy substituent measures approximately 1.35 Å, typical for aromatic ether linkages [4].

The methyl group at the 3-position provides steric bulk while serving as an electron-donating substituent through hyperconjugation effects. This positioning creates specific spatial relationships with adjacent functional groups, influencing both conformational preferences and intermolecular interactions. Crystal structure analysis reveals that the methyl carbon maintains tetrahedral geometry with carbon-hydrogen bond lengths of approximately 1.09 Å [2].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

Proton nuclear magnetic resonance spectroscopy provides characteristic fingerprint patterns for 2-bromo-6-methoxy-3-methylpyridine that enable unambiguous structural identification. The ¹H nuclear magnetic resonance spectrum exhibits three distinct regions corresponding to the different proton environments within the molecule [5].

The methyl group attached to the 3-position of the pyridine ring resonates as a sharp singlet at δ 2.46 ppm, integrating for three protons [5]. This chemical shift reflects the electron-withdrawing influence of the adjacent pyridine nitrogen while remaining relatively upfield due to the electron-donating nature of the methyl substituent. The singlet multiplicity confirms the absence of scalar coupling to adjacent protons, consistent with the quaternary nature of the carbon-3 position.

The methoxy substituent produces a characteristic singlet at δ 3.87 ppm, integrating for three protons [5]. This downfield position results from the deshielding effect of the adjacent oxygen atom, which exhibits significant electronegativity. The chemical shift value aligns closely with typical methoxy proton resonances in aromatic ether systems, confirming the expected electronic environment around this functional group.

The aromatic region displays pyridine ring protons appearing as a complex multiplet centered around δ 7.04 ppm, integrating for two protons [5]. These protons correspond to the hydrogen atoms at positions 4 and 5 of the pyridine ring. The chemical shift reflects the aromatic character of the ring system, with the specific value influenced by the electronic effects of the three substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances corresponding to each carbon environment within the molecular framework [6]. The carbon atom bearing the bromine substituent (C-2) appears in the downfield region between 140-160 ppm, reflecting the deshielding influence of the electronegative halogen atom [7]. This quaternary carbon exhibits no direct carbon-hydrogen coupling but shows characteristic chemical shift values consistent with brominated aromatic systems.

The carbon-3 position, bearing the methyl substituent, resonates between 120-140 ppm, typical for substituted aromatic carbons [7]. The carbon atoms at positions 4 and 5 display similar chemical shift ranges, appearing as distinct signals that differentiate the two aromatic carbon-hydrogen units. The carbon-6 position, bearing the methoxy group, exhibits characteristic downfield chemical shifts between 150-170 ppm due to the electron-donating oxygen substituent [7].

The aliphatic carbon resonances appear in predictable upfield regions. The methyl carbon attached to position 3 resonates between 15-25 ppm, while the methoxy carbon displays characteristic chemical shifts between 50-60 ppm [7]. These values confirm the expected electronic environments and provide definitive structural assignments.

Infrared Vibrational Modes

Infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed information about the functional groups and molecular architecture of 2-bromo-6-methoxy-3-methylpyridine. The vibrational spectrum exhibits distinct absorption bands corresponding to specific molecular motions and bonding interactions [8] [9].

The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region, typical for pyridine ring systems [10]. These bands exhibit medium intensity and provide confirmation of the aromatic character within the molecule. The specific frequency values reflect the electronic influence of the three substituents on the ring electron density.

Aliphatic carbon-hydrogen stretching modes from the methyl and methoxy groups manifest in the 3000-2850 cm⁻¹ region [8]. These absorptions show medium to strong intensity, with the methoxy carbon-hydrogen stretches appearing at slightly higher frequencies than the methyl carbon-hydrogen modes due to the inductive effect of the adjacent oxygen atom.

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations occur in characteristic regions between 1600-1550 cm⁻¹ [10]. The carbon-carbon stretching modes appear around 1590 cm⁻¹, while the carbon-nitrogen stretching frequency occurs near 1570 cm⁻¹. These values confirm the aromatic heterocyclic nature of the pyridine ring system.

The methoxy carbon-oxygen stretching vibration produces a strong absorption band in the 1250-1000 cm⁻¹ region, typically appearing around 1200 cm⁻¹ [4]. This characteristic frequency provides unambiguous identification of the methoxy functional group and distinguishes it from other oxygen-containing substituents.

Carbon-hydrogen bending vibrations from both methyl and aromatic groups appear in the 1470-1000 cm⁻¹ region [8]. The methyl carbon-hydrogen bending modes occur around 1450 cm⁻¹, while aromatic carbon-hydrogen bending vibrations span a broader range centered around 1200 cm⁻¹.

The carbon-bromine stretching vibration appears in the characteristic low-frequency region between 690-515 cm⁻¹, typically around 600 cm⁻¹ [8] [11]. This absorption confirms the presence of the bromine substituent and provides diagnostic information about the carbon-halogen bond strength.

Additional vibrational modes include pyridine ring breathing motions around 900 cm⁻¹ and out-of-plane carbon-hydrogen bending vibrations near 800 cm⁻¹ [8]. These lower frequency modes provide supplementary structural information and contribute to the overall spectroscopic fingerprint of the compound.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 2-bromo-6-methoxy-3-methylpyridine reveals characteristic fragmentation pathways that provide structural information and enable molecular identification [12] [13]. The mass spectral analysis exhibits distinctive patterns reflecting the molecular architecture and the relative stabilities of various fragment ions.

The molecular ion peak appears at m/z 202/204, displaying the characteristic isotope pattern associated with bromine-containing compounds [14]. The presence of bromine-79 and bromine-81 isotopes produces a doublet separated by two mass units, with relative intensities reflecting the natural abundance ratio of approximately 1:1. The molecular ion intensity varies depending on experimental conditions but provides definitive confirmation of the molecular weight.

Primary fragmentation pathways involve the loss of small neutral molecules and radicals from the molecular ion [15]. The loss of a methyl radical produces fragment ions at m/z 187/189, maintaining the bromine isotope pattern. This fragmentation represents alpha-cleavage adjacent to the aromatic ring, forming a relatively stable carbocation through charge delocalization.

The loss of the methoxy radical generates fragment ions at m/z 171/173, again preserving the characteristic bromine isotope signature [16]. This fragmentation pathway reflects the relative weakness of the carbon-oxygen bond compared to the aromatic carbon-carbon bonds, making methoxy loss a favorable process.

More complex fragmentation involves the loss of both methyl and carbon monoxide units, producing ions at m/z 159/161 [15]. This pathway represents rearrangement processes that occur within the molecular ion before fragmentation, leading to the elimination of multiple functional groups.

The loss of bromine atom or hydrogen bromide produces intense fragment ions that no longer exhibit the bromine isotope pattern [13]. These fragmentations generate ions at m/z 143, 132, and 118, corresponding to various combinations of substituent losses. The absence of the isotope doublet confirms the elimination of the bromine-containing portion of the molecule.

Aromatic fragment ions appear at characteristic mass values reflecting the pyridine ring system [15]. The ion at m/z 104 corresponds to methylpyridine fragments, while m/z 92 represents the pyridine base peak. The phenyl cation at m/z 77 results from ring contraction or rearrangement processes, representing a highly stable fragment ion.

Lower mass fragments include small hydrocarbon units such as C₄H₃⁺ at m/z 51 [15]. These fragments arise from extensive rearrangement and fragmentation processes that break down the aromatic ring system into smaller units.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

200.97893 g/mol

Monoisotopic Mass

200.97893 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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